1-tert-butyl 7-methyl 2-hydroxy-1H-indole-1,7-dicarboxylate
Description
1-tert-butyl 7-methyl 2-hydroxy-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features a tert-butyl group, a methyl group, and a hydroxy group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-O-tert-butyl 7-O-methyl 2-hydroxyindole-1,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(17)8-9-6-5-7-10(12(9)16)13(18)20-4/h5-8,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIAIWGAPHYPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-butyl 7-methyl 2-hydroxy-1H-indole-1,7-dicarboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The tert-butyl and methyl groups can be introduced through alkylation reactions, while the hydroxy group can be added via hydroxylation.
Example Synthetic Route:
Fischer Indole Synthesis: React phenylhydrazine with a suitable ketone in the presence of an acid catalyst.
Alkylation: Introduce the tert-butyl and methyl groups using alkyl halides and a base.
Hydroxylation: Add the hydroxy group using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 7-methyl 2-hydroxy-1H-indole-1,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-tert-butyl 7-methyl 2-hydroxy-1H-indole-1,7-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl 7-methyl 2-hydroxy-1H-indole-1,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the tert-butyl and methyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate
- 1-tert-butyl 7-methyl 1H-indole-1,7-dicarboxylate
- 1-tert-butyl 2-hydroxy 1H-indole-1,2-dicarboxylate
Uniqueness
1-tert-butyl 7-methyl 2-hydroxy-1H-indole-1,7-dicarboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups, along with the hydroxy group, provides a distinct steric and electronic environment, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
